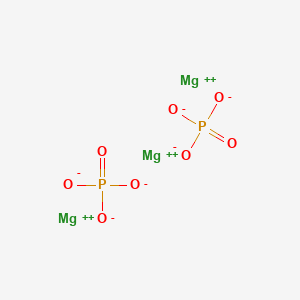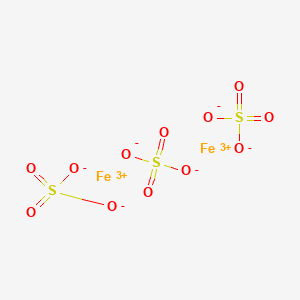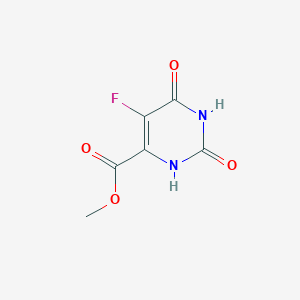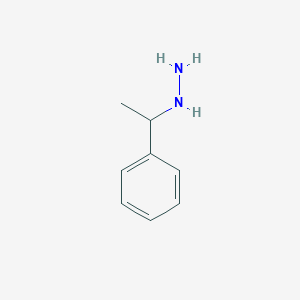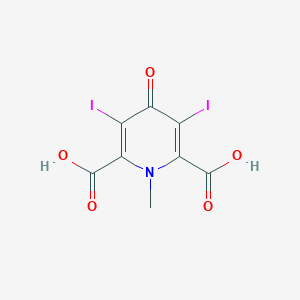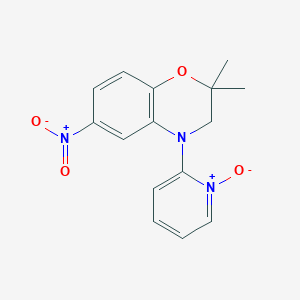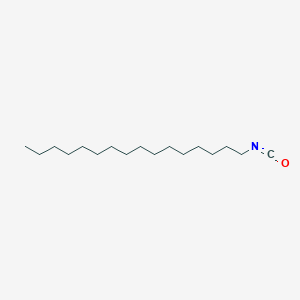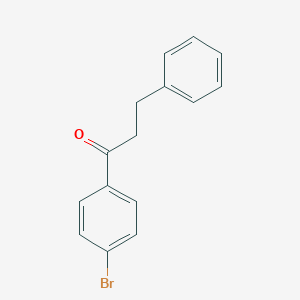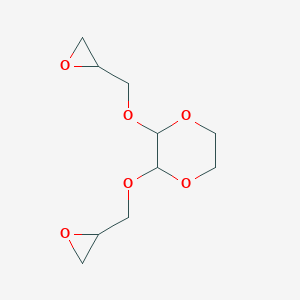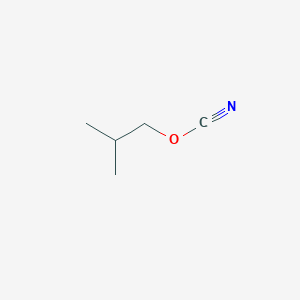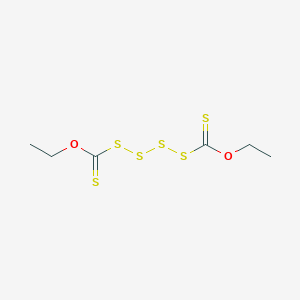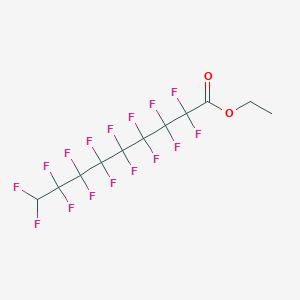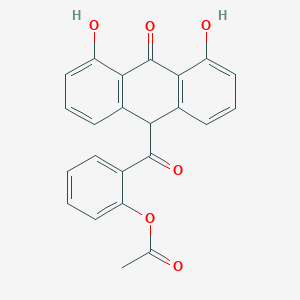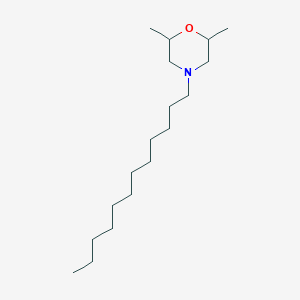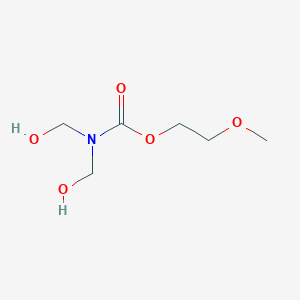
2-Methoxyethyl bis(hydroxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl bis(hydroxymethyl)carbamate, also known as MEBOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-Methoxyethyl bis(hydroxymethyl)carbamate functions as a carbamate compound, which means that it contains a carbonyl group and a nitrogen atom that can form a reversible bond with an enzyme's active site. 2-Methoxyethyl bis(hydroxymethyl)carbamate is believed to inhibit chitin synthesis in insects by binding to chitin synthase enzymes, which are responsible for the production of chitin, a key component of insect exoskeletons.
Biochemische Und Physiologische Effekte
2-Methoxyethyl bis(hydroxymethyl)carbamate has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for various applications. In terms of its physiological effects, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been shown to be biocompatible and non-immunogenic, meaning it does not elicit an immune response in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methoxyethyl bis(hydroxymethyl)carbamate is its biocompatibility and low toxicity, making it a safe and effective option for various applications. However, one limitation of 2-Methoxyethyl bis(hydroxymethyl)carbamate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 2-Methoxyethyl bis(hydroxymethyl)carbamate research. One area of interest is the development of 2-Methoxyethyl bis(hydroxymethyl)carbamate-based drug delivery systems for various applications, including cancer treatment and gene therapy. Another area of interest is the development of 2-Methoxyethyl bis(hydroxymethyl)carbamate-based pesticides for agricultural use. Additionally, 2-Methoxyethyl bis(hydroxymethyl)carbamate's potential as a crosslinking agent for polymers could lead to the development of new materials with unique properties.
Synthesemethoden
2-Methoxyethyl bis(hydroxymethyl)carbamate can be synthesized through the reaction between 2-methoxyethylamine and formaldehyde in the presence of sodium hydroxide. The reaction produces a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl bis(hydroxymethyl)carbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been investigated as a potential drug delivery system due to its biocompatibility and ability to encapsulate drugs. In agriculture, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been explored as a potential pesticide due to its ability to inhibit insect chitin synthesis. In material science, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been investigated as a potential crosslinking agent for polymers.
Eigenschaften
CAS-Nummer |
10143-22-3 |
|---|---|
Produktname |
2-Methoxyethyl bis(hydroxymethyl)carbamate |
Molekularformel |
C6H13NO5 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
2-methoxyethyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO5/c1-11-2-3-12-6(10)7(4-8)5-9/h8-9H,2-5H2,1H3 |
InChI-Schlüssel |
SKJLIATVTKHMNL-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)N(CO)CO |
Kanonische SMILES |
COCCOC(=O)N(CO)CO |
Andere CAS-Nummern |
10143-22-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



